2-[(3-Methylcyclohexyl)oxy]butanoic acid
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Overview
Description
2-[(3-Methylcyclohexyl)oxy]butanoic acid is an organic compound with the molecular formula C11H20O3 and a molecular weight of 200.28 g/mol It is characterized by the presence of a butanoic acid moiety attached to a 3-methylcyclohexyl group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylcyclohexyl)oxy]butanoic acid typically involves the reaction of 3-methylcyclohexanol with butanoic acid under acidic conditions to form the ether linkage. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylcyclohexyl)oxy]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form the corresponding alcohol and butanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed to cleave the ether bond.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of 3-methylcyclohexanol and butanoic acid.
Scientific Research Applications
2-[(3-Methylcyclohexyl)oxy]butanoic acid has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Methylcyclohexyl)oxy]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Methylcyclohexyl)oxy]propanoic acid
- 2-[(3-Methylcyclohexyl)oxy]pentanoic acid
- 2-[(3-Methylcyclohexyl)oxy]hexanoic acid
Uniqueness
2-[(3-Methylcyclohexyl)oxy]butanoic acid is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the 3-methylcyclohexyl group and the butanoic acid moiety allows for unique interactions and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-(3-methylcyclohexyl)oxybutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-3-10(11(12)13)14-9-6-4-5-8(2)7-9/h8-10H,3-7H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBGRXXJTOHCNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1CCCC(C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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